Cas no 896284-50-7 (3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide)

3-メタンスルホニル-N-(2-メチル-1,3-ベンゾチアゾール-5-イル)ベンズアミドは、有機合成化学において重要な中間体として利用される化合物です。その分子構造は、メタンスルホニル基とベンゾチアゾール環を有しており、高い反応性と選択性を示します。特に医薬品開発分野では、標的タンパク質との特異的な相互作用が期待され、創薬研究において有用な骨格として注目されています。また、この化合物の安定性と溶解性のバランスが良好であるため、実験操作が容易という利点があります。さらに、官能基の多様性により、さまざまな誘導体への変換が可能であり、新規生物活性化合物の探索に貢献します。

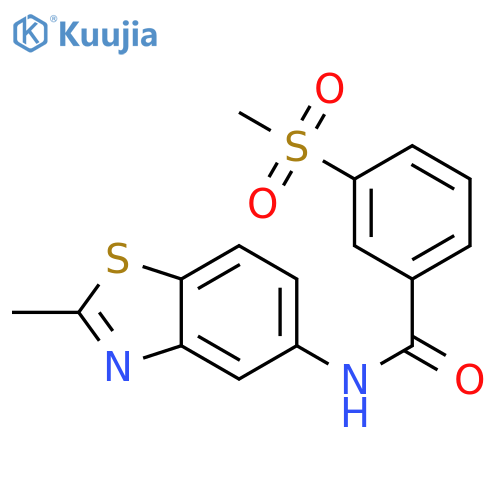

896284-50-7 structure

商品名:3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide 化学的及び物理的性質

名前と識別子

-

- 3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

- N-(2-methyl-1,3-benzothiazol-5-yl)-3-methylsulfonylbenzamide

- F2557-0033

- AKOS024660102

- 896284-50-7

- N-(2-methylbenzo[d]thiazol-5-yl)-3-(methylsulfonyl)benzamide

- CCG-317881

-

- インチ: 1S/C16H14N2O3S2/c1-10-17-14-9-12(6-7-15(14)22-10)18-16(19)11-4-3-5-13(8-11)23(2,20)21/h3-9H,1-2H3,(H,18,19)

- InChIKey: OAWNAEFLQXCUDL-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C2SC(C)=NC2=C1)(=O)C1=CC=CC(S(C)(=O)=O)=C1

計算された属性

- せいみつぶんしりょう: 346.04458466g/mol

- どういたいしつりょう: 346.04458466g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 3

- 複雑さ: 546

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 113Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2557-0033-5mg |

3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |

896284-50-7 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2557-0033-40mg |

3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |

896284-50-7 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2557-0033-4mg |

3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |

896284-50-7 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2557-0033-15mg |

3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |

896284-50-7 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2557-0033-25mg |

3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |

896284-50-7 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2557-0033-75mg |

3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |

896284-50-7 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2557-0033-100mg |

3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |

896284-50-7 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2557-0033-20mg |

3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |

896284-50-7 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2557-0033-2μmol |

3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |

896284-50-7 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2557-0033-30mg |

3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |

896284-50-7 | 90%+ | 30mg |

$119.0 | 2023-05-16 |

3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide 関連文献

-

1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

896284-50-7 (3-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide) 関連製品

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬